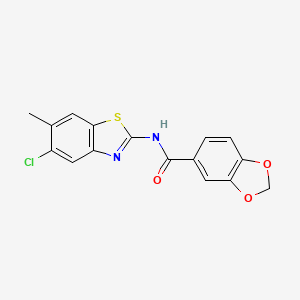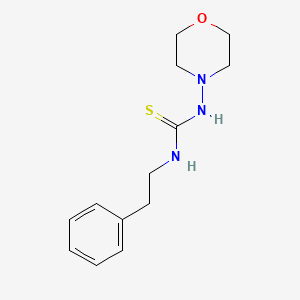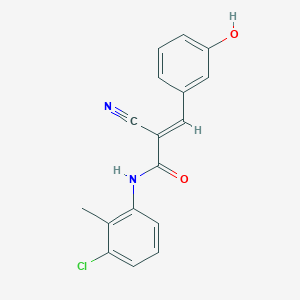![molecular formula C10H9ClN2O5 B5797299 4-[(4-chloro-3-nitrophenyl)amino]-4-oxobutanoic acid CAS No. 413604-04-3](/img/structure/B5797299.png)
4-[(4-chloro-3-nitrophenyl)amino]-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-chloro-3-nitrophenyl)amino]-4-oxobutanoic acid, also known as N-(4-chloro-3-nitrophenyl)-2-oxo-3-butenoic acid, is a chemical compound that has been widely used in scientific research. This compound has been synthesized using various methods and has been found to have different biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-[(4-chloro-3-nitrophenyl)amino]-4-oxobutanoic acid is not fully understood. However, it has been proposed that this compound acts as an irreversible inhibitor of enzymes by forming a covalent bond with the active site of the enzyme. This covalent bond is formed through the reaction of the nitro group with the thiol group of the cysteine residue in the active site of the enzyme.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(4-chloro-3-nitrophenyl)amino]-4-oxobutanoic acid have been studied extensively. This compound has been found to inhibit the activity of various enzymes such as aldose reductase, which is involved in diabetic complications. It has also been found to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. Additionally, this compound has been used as a fluorescent probe to study protein-ligand interactions.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-[(4-chloro-3-nitrophenyl)amino]-4-oxobutanoic acid in lab experiments include its ability to inhibit the activity of various enzymes and its fluorescent properties, which make it a useful tool to study protein-ligand interactions. However, the limitations of using this compound in lab experiments include its toxicity and the need for careful handling and disposal.
Orientations Futures
There are many future directions for the study of 4-[(4-chloro-3-nitrophenyl)amino]-4-oxobutanoic acid. One direction is to study the mechanism of action of this compound in more detail. Another direction is to explore the potential of this compound as a therapeutic agent for diseases such as diabetes and cancer. Additionally, the use of this compound as a fluorescent probe for studying protein-ligand interactions can be further explored.
Méthodes De Synthèse
The synthesis of 4-[(4-chloro-3-nitrophenyl)amino]-4-oxobutanoic acid can be achieved by various methods. One of the commonly used methods is the reaction of 4-chloro-3-nitroaniline and ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic addition-elimination mechanism to form the desired product. The product can then be purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
4-[(4-chloro-3-nitrophenyl)amino]-4-oxobutanoic acid has been widely used in scientific research as a tool to study various biological processes. This compound has been found to inhibit the activity of various enzymes such as aldose reductase, which is involved in diabetic complications. It has also been found to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. Additionally, this compound has been used as a fluorescent probe to study protein-ligand interactions.
Propriétés
IUPAC Name |
4-(4-chloro-3-nitroanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O5/c11-7-2-1-6(5-8(7)13(17)18)12-9(14)3-4-10(15)16/h1-2,5H,3-4H2,(H,12,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXUQWCOQYIGQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCC(=O)O)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355007 |
Source


|
| Record name | 4-(4-Chloro-3-nitroanilino)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-3-nitroanilino)-4-oxobutanoic acid | |
CAS RN |
413604-04-3 |
Source


|
| Record name | 4-(4-Chloro-3-nitroanilino)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(3-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5797236.png)

![N'-(3-methoxyphenyl)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5797245.png)
![N'-[(3,3-dimethylbutanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5797253.png)
![7-ethyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5797256.png)

![2-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)benzoic acid](/img/structure/B5797265.png)


![N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline](/img/structure/B5797283.png)


![2-{[(3-nitrophenoxy)acetyl]amino}benzoic acid](/img/structure/B5797315.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5797323.png)